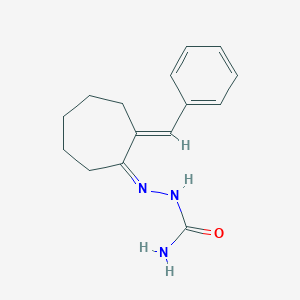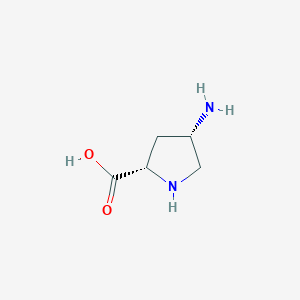
5-Methylpyridin-2-thiol
Übersicht
Beschreibung
5-Methylpyridine-2-thiol is a chemical compound that is part of the pyridine family, characterized by a thiol group attached to the second carbon of the pyridine ring and a methyl group at the fifth position. This structure allows it to participate in various chemical reactions, particularly those involving thiol groups, and it can be used in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 5-methylpyridine-2-thiol involves various strategies. For instance, 5-methylene pyrrolones (5MPs), which are related to pyridine structures, can be prepared from primary amines in a single step and exhibit improved stability and cysteine specificity . Another example is the synthesis of 5-nitropyridine-2-thiolate complexes, which are prepared from 2,2'-dithiobis(5-nitropyridine) and hydrazine hydrate in an aqueous-alcohol solution . Additionally, the synthesis of 4,5-trans-4-aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates involves cyclocondensation of 1-acetonylpyridinium chloride, aromatic aldehyde, and cyanothioacetamide .
Molecular Structure Analysis
The molecular structure of 5-methylpyridine-2-thiol derivatives is characterized by the presence of a pyridine ring, which can be functionalized at various positions to yield different properties. For example, the binuclear iron tetranitrosyl complex with 5-nitropyridine-2-thiolate has a structure of the μ-SR type and crystallizes as two polymorphs . The molecular and crystalline structure of related compounds, such as N-methylmorpholinium 4-aryl-6-methyl-5-phenylcarbamoyl-3-cyano-1,4-dihydropyridine-2-thiolates, has been established using X-ray diffraction .
Chemical Reactions Analysis
5-Methylpyridine-2-thiol and its derivatives undergo various chemical reactions. The Michael addition of thiol to 5MPs occurs rapidly and cleanly without generating a stereocenter . The reaction of methyl 5-iodopyridine-2-carboximidate with amino groups of proteins introduces heavy atoms into specific sites, which can be useful for X-ray crystallography . Furthermore, 2,2'-dithiobis(5-nitropyridine) is used for the activation of the thiol function of cysteine in peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methylpyridine-2-thiol derivatives are influenced by their molecular structure. For instance, the binuclear iron tetranitrosyl complex with 5-nitropyridine-2-thiolate is an efficient donor of NO, with its activity being influenced by the acidity of the medium and temperature . The electrochemical properties of chiral synthons like (S,S)-5,5'-bis-[3-(3-methyl-pentyl)-thiophen-2-yl]-[2,2']-bipyridine are studied for their potential use in asymmetric heterogeneous catalysis .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
5-Methylpyridin-2-thiol: spielt aufgrund seiner Pyridinstruktur, die ein häufiges Gerüst im Wirkstoffdesign ist, eine wichtige Rolle in der medizinischen Chemie. Pyridinderivate sind bekannt für ihre Basizität, Wasserlöslichkeit und Fähigkeit, Wasserstoffbrückenbindungen zu bilden, was sie bei der Entwicklung von Arzneimitteln wertvoll macht . So zum Beispiel können Pyridinreste als Bioisostere für Amine und Amide fungieren, die für die Synthese von BACE1-Inhibitoren zur Behandlung der Alzheimer-Krankheit von entscheidender Bedeutung sind .
Materialwissenschaften
In den Materialwissenschaften wird This compound bei der Synthese von Polymeren und anderen Materialien eingesetzt. Seine Thiolgruppe ist besonders reaktiv in ‚Klick‘-Chemieprozessen, die für Polymerisationen und Modifikationen unerlässlich sind . Diese Verbindung kann zur Entwicklung neuer Materialien mit spezifischen Eigenschaften beitragen, die für verschiedene Anwendungen maßgeschneidert sind.
Umweltwissenschaften
Die Reaktivität der Verbindung, insbesondere die ihrer Thiolgruppe, wird in den Umweltwissenschaften für die Synthese komplexer Moleküle genutzt, die in Umweltbehandlungsprozessen eingesetzt werden können. Ihre Derivate können in chemischen Reaktionen als Donoren oder Akzeptoren fungieren, die für die Entgiftung von Schadstoffen entscheidend sind.
Analytische Chemie
This compound: findet in der analytischen Chemie Anwendung, wo seine Derivate als Reagenzien in verschiedenen analytischen Methoden verwendet werden. So kann es beispielsweise zur Einführung von Schweratomen in Proteine für die Röntgenkristallographie verwendet werden, was die Strukturanalyse von Biomolekülen unterstützt .
Biochemie
In der Biochemie wird This compound in der Proteomikforschung eingesetzt. Seine Fähigkeit, an Proteine und Peptide zu binden, macht es zu einem nützlichen Werkzeug für die Untersuchung von Proteinstrukturen und -funktionen. Es kann auch verwendet werden, um Peptide zu modifizieren und funktionelle Gruppen einzuführen, die für biochemische Studien wichtig sind .
Pharmakologie
Die Pyridinstruktur von This compound ist in der Pharmakologie vorteilhaft für die Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen. Seine Derivate können verwendet werden, um neuartige Wirkstoffkandidaten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu entwickeln .
Landwirtschaft
Im Landwirtschaftssektor können This compound und seine Derivate zur Synthese von Agrochemikalien verwendet werden. Diese Verbindungen können als Vorstufen für Pestizide oder Herbizide dienen und zum Schutz von Nutzpflanzen und zur Steigerung der landwirtschaftlichen Produktivität beitragen .
Chemische Synthese
Schließlich ist This compound in der chemischen Synthese von entscheidender Bedeutung, wo es in verschiedenen Synthesemethoden beteiligt ist. Seine Derivate werden bei der Synthese komplexer organischer Moleküle verwendet und dienen als Bausteine beim Aufbau größerer, komplexerer chemischer Strukturen.
Wirkmechanismus
Target of Action
5-Methylpyridine-2-thiol is a chemical compound with the molecular formula C6H7NS
Biochemical Pathways
It’s known to be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Its physical properties, such as melting point (63.43° C), boiling point (195° C at 760 mmHg), and density (1.15 g/mL) have been reported . .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXPOCKTZADOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401686 | |
| Record name | 5-methylpyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18368-58-6 | |
| Record name | 5-Methyl-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylpyridine-2(1H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Methylpyridine-2-thiol interact with Platinum complexes, and what are the downstream effects?
A1: 5-Methylpyridine-2-thiol acts as a ligand, coordinating with dinuclear Platinum(III) complexes to form stable structures. [] In the presence of tetrathiotungstate anions (WS42-), the reaction with a dinuclear Platinum(III) complex of 5-Methylpyridine-2-thiol forms a tetranuclear Platinum(III) complex bridged by a tetrasulfido (S42-) unit. [] This bridging interaction highlights the ability of 5-Methylpyridine-2-thiol to facilitate the assembly of larger metal complexes. Interestingly, the stability of the resulting tetranuclear complex is solvent-dependent. While it is light-sensitive in chloroform, decomposing into the original dinuclear Platinum complex and elemental sulfur (S8), it exhibits greater stability in acetonitrile. [] This difference in reactivity highlights the influence of the surrounding environment on the stability and reactivity of these metal complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















